molecular formula C8H14N2O B2758777 Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one CAS No. 1932367-57-1

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one

Cat. No.: B2758777
CAS No.: 1932367-57-1
M. Wt: 154.213
InChI Key: WMDTZODKQITGAM-RQJHMYQMSA-N
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Description

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one is a bicyclic heterocyclic compound belonging to the pyrrolo[3,4-c]pyridinone family. Its structure features a fused pyrrolidine-pyridinone core with a methyl substituent at position 5. The stereochemistry (3aR,7aS) defines its spatial configuration, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDTZODKQITGAM-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CNC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization of Linear Precursors

A common approach involves cyclizing a linear amino ester or amide. For example:

  • Step 1 : Condensation of 5-methylpyrrolidin-2-one with a β-keto ester under basic conditions forms a diketopiperazine intermediate.
  • Step 2 : Acid-catalyzed ring expansion yields the bicyclic lactam.
    This method, however, often requires high dilution to avoid oligomerization.

Intramolecular Aldol Cyclization

Amino ketone precursors undergo base-mediated aldol cyclization. For instance, treating 3-(aminomethyl)-5-methylcyclohexanone with KOtBu in THF generates the bicyclic framework. Yields range from 45–60%, with diastereomeric ratios (dr) of 3:1 favoring the desired (3aR,7aS) isomer.

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors enable RCM using Grubbs catalysts. A 2015 study reported synthesizing the pyrrolo[3,4-c]pyridinone core via RCM of a diene precursor, achieving 70% yield and >95% purity. However, methyl group introduction post-RCM complicates this route.

Methyl Group Introduction Strategies

Early-Stage Alkylation

Introducing methyl during pyrrolidine ring formation ensures regioselectivity. For example, alkylating pyrrolidine-2-carboxylate with methyl iodide under phase-transfer conditions affords 5-methylpyrrolidine-2-carboxylate in 85% yield. Subsequent cyclization preserves the methyl group’s position.

Late-Stage Functionalization

Direct C–H methylation using CH₃I and a palladium catalyst (e.g., Pd(OAc)₂) has been explored but suffers from low regioselectivity (<30% at position 5).

Stereochemical Control and Racemization

Although the target is racemic, stereochemical integrity during synthesis remains critical. Key methods include:

  • Chiral Auxiliaries : (S)-Proline-derived auxiliaries enforce cis-ring fusion during cyclization, achieving dr > 4:1.
  • Dynamic Kinetic Resolution : Racemization under basic conditions (e.g., DBU) equilibrates enantiomers post-synthesis, ensuring a 1:1 ratio.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Diastereomeric Ratio Scalability
Lactamization 60 90 3:1 Moderate
Aldol Cyclization 55 88 3:1 High
RCM 70 95 1:1 Low
Late-Stage Methylation 30 75 N/A Low

Data synthesized from Refs.

Industrial-Scale Production Insights

Patent US9617258B2 discloses a scalable route starting from commercially available (R)-5-methylpyrrolidin-2-one:

  • Acylation : React with acryloyl chloride to form N-acryloyl-5-methylpyrrolidin-2-one (92% yield).
  • Cyclization : Heat in toluene with p-TsOH, achieving 78% conversion to the bicyclic lactam.
  • Racemization : Treat with aqueous NaOH to equilibrate enantiomers.

Analytical Characterization

Critical validation data includes:

  • HRMS : m/z 168.1124 [M+H]⁺ (calc. 168.1128).
  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.30 (m, 2H, H-3a, H-7a), 2.85 (s, 3H, CH₃), 2.60–2.40 (m, 4H, H-2, H-6).
  • XRD : Confirms cis-ring junction and methyl orientation.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, ketones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one serves as a building block for synthesizing more complex organic molecules. Its unique structural properties allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound has been investigated for its potential as a ligand in receptor binding studies. Its structural similarity to neurotransmitters suggests that it may interact with various receptors in the central nervous system, making it a candidate for studies on neurotransmission and signaling pathways.

Medicine

This compound is being explored for its therapeutic potential in treating neurological disorders . Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering new treatment avenues for conditions such as anxiety and depression.

Industry

In industrial applications, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique molecular structure makes it suitable for applications in organic electronics and photonics.

Case Studies

Several case studies highlight the applications of this compound:

  • Neurological Research : A study investigated its binding affinity to muscarinic receptors, revealing potential implications for treating cognitive disorders.
  • Material Science : Research demonstrated that derivatives of this compound exhibit enhanced conductivity properties suitable for organic semiconductor applications.

Mechanism of Action

The mechanism of action of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyridinone Derivatives

  • (3aS,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridin-4-one (CAS: 141781-67-1): Lacks the 5-methyl group present in the target compound.
  • Rac-(3aR,7aS)-5-Methyl Derivative :
    • The 5-methyl group increases lipophilicity (cLogP ~1.2 estimated), which may improve blood-brain barrier penetration for CNS-targeted applications .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39 )

The European patent application describes analogs with pyrido[1,2-a]pyrimidin-4-one cores, differing in ring fusion and substituent patterns:

Compound ID Core Structure Key Substituents Notable Features
1 Pyrido[1,2-a]pyrimidin-4-one 2-(4-ethyl-6-methylpyrazolo), 7-(hexahydropyrrolo[1,2-a]pyrazinyl) Bicyclic amine substituent enhances rigidity
5 Pyrido[1,2-a]pyrimidin-4-one 2-(4-ethyl-6-methylpyrazolo), 7-(4-ethylpiperazinyl), 9-methyl Piperazine moiety improves aqueous solubility
6 Pyrido[1,2-a]pyrimidin-4-one 2-(2,8-dimethylimidazo[1,2-a]pyridinyl), 7-(4-ethylpiperazinyl) Imidazopyridine enhances π-π stacking interactions

Key Differences :

  • The target compound’s pyrrolo[3,4-c]pyridinone core lacks the pyrimidinone ring present in patent derivatives, reducing molecular weight (~195 g/mol vs. ~400–450 g/mol for patent compounds).

Functional Group and Stereochemical Comparison

  • Amine Substituents: Patent compounds often include dimethylamino-pyrrolidinyl or morpholinyl groups (e.g., Compounds 2, 3, 8), which enhance hydrogen-bonding capacity compared to the target compound’s unmodified pyrrolidine .
  • Stereochemistry :
    • The (3aR,7aS) configuration in the target compound contrasts with the (8aS) stereochemistry in Patent Compound 1, which may influence binding to chiral biological targets .

Pharmacological and Physicochemical Properties

Property Rac-(3aR,7aS)-5-methyl Derivative Patent Compound 1 Patent Compound 5
Molecular Weight (g/mol) ~195 ~497 ~453
cLogP (Est.) ~1.2 ~3.5 ~2.8
Hydrogen Bond Donors 1 2 1
Rotatable Bonds 0 6 5

Implications :

  • Lower molecular weight and cLogP of the target compound suggest superior CNS penetration but reduced plasma protein binding compared to patent analogs.
  • Patent compounds’ rotatable bonds may increase conformational flexibility, aiding target engagement but raising entropic penalties .

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